ML297
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
ML297 has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of GIRK channels in neuronal signaling and their implications in neurological disorders.
Epilepsy research: This compound has shown efficacy in animal models of epilepsy, making it a valuable tool for understanding seizure mechanisms and developing new treatments.
Anxiety disorders: The compound has demonstrated anxiolytic effects without sedative or addictive liabilities, providing insights into potential therapeutic approaches for anxiety.
Sleep research: This compound has been found to restore normal sleep architecture and improve memory consolidation in animal models.
作用機序
ML297は、GIRK1サブユニットを含むGIRKチャネルを選択的に活性化することによって効果を発揮します。 この活性化には、ホスファチジルイノシトール-4,5-ビスホスファート(PIP2)の存在が必要であり、GIRK1のポアヘリックスと2番目の膜貫通ドメインの特定のアミノ酸に関与しています . GIRKチャネルの活性化は、細胞膜の過分極につながり、神経細胞の興奮性を低下させ、それによって抗てんかん効果と不安解作用を発揮します .
類似化合物の比較
類似化合物
This compoundの独自性
This compoundは、GIRK1/2チャネルに対する高い選択性と、低濃度(EC50は0.16μM)での強力な活性化によって際立っています . この特異性と効力は、研究と潜在的な治療用途の両方に貴重なツールとなっています .
準備方法
合成経路と反応条件
ML297は、尿素誘導体の形成を含む多段階プロセスによって合成されます。主な手順には以下が含まれます。
ピラゾール環の形成: これは、ヒドラジン誘導体と適切なジケトンとの反応を含みます。
ジフルオロフェニル基の導入: この手順には、ピラゾール環とジフルオロフェニルイソシアネートのカップリングが含まれ、尿素結合が形成されます.
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、大規模生産のために最適化された実験室規模の手順に従います。 これには、高収率と高純度を確保するために、自動反応器と精製システムの使用が含まれます .
化学反応の分析
反応の種類
ML297は主に以下を行います。
置換反応: ジフルオロフェニル基は、求核性芳香族置換反応に関与できます。
一般的な試薬と条件
求核性芳香族置換: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、通常は塩基性条件下で使用されます。
加水分解: 酸性または塩基性の水溶液を使用して尿素結合を切断します.
主な生成物
置換反応: 生成物には、さまざまな求核剤を含むthis compoundの置換誘導体が含まれます。
加水分解: 主な生成物は、対応するアミンとカルボン酸誘導体です.
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
類似化合物との比較
Similar Compounds
ML194: Another GIRK channel activator, but with different selectivity and potency profiles.
ML303: A compound with similar GIRK channel activation properties but distinct chemical structure.
Uniqueness of ML297
This compound stands out due to its high selectivity for GIRK1/2 channels and its potent activation at low concentrations (EC50 of 0.16 μM) . This specificity and potency make it a valuable tool for both research and potential therapeutic applications .
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-(5-methyl-2-phenylpyrazol-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-11-9-16(23(22-11)13-5-3-2-4-6-13)21-17(24)20-12-7-8-14(18)15(19)10-12/h2-10H,1H3,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSMUSSYJUQMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of ML297?
A1: this compound selectively activates GIRK channels, specifically those containing the GIRK1 subunit. [, ]
Q2: How does this compound interact with GIRK channels?
A2: this compound directly activates GIRK channels through a mechanism that requires phosphatidylinositol-4,5-bisphosphate (PIP2) but is distinct from G protein-dependent activation. It binds to specific amino acids (F137 and D173) within the GIRK1 subunit, triggering channel opening. [, , ]
Q3: What are the downstream effects of this compound-mediated GIRK channel activation?
A3: this compound activation of GIRK channels leads to membrane hyperpolarization, decreased neuronal excitability, and reduced neurotransmitter release. [, , , ]
Q4: How does this compound differ from other compounds that modulate GIRK channel activity, like baclofen?
A4: Unlike GABA-B receptor agonists like baclofen, which indirectly activate GIRK channels via G-protein signaling, this compound directly gates the channel. This compound demonstrates a more targeted effect on postsynaptic membranes, potentially leading to fewer side effects. []
Q5: Does this compound affect synaptic plasticity?
A5: Yes, research indicates that this compound can modulate synaptic plasticity. Both the enhancement and inhibition of GIRK channel activity by this compound can alter the induction and maintenance of long-term synaptic plasticity, highlighting the importance of tightly regulated GIRK activity for normal cognitive function. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C17H14F2N4O, and its molecular weight is 328.32 g/mol. [, ]
Q7: Is there spectroscopic data available for this compound?
A7: While specific spectroscopic details are not provided in the provided research papers, the synthesis and characterization of this compound suggest the utilization of standard spectroscopic techniques like NMR and mass spectrometry. []
Q8: Does this compound have any known catalytic properties?
A8: this compound is not described as possessing catalytic properties. Its primary mode of action involves binding and modulating the activity of GIRK channels. [, , ]
Q9: Have computational methods been used to study this compound and its interactions?
A9: Yes, molecular dynamics simulations have been employed to investigate the binding of this compound and its analogs to GIRK channels. These simulations provide insights into the molecular mechanisms of channel activation and the structural basis for the compound's selectivity. []
Q10: How do structural modifications of this compound affect its activity and selectivity?
A10: Studies utilizing molecular modeling and chemical modifications of this compound have identified key structural elements crucial for its interaction with GIRK channels. Specific amino acid residues in the channel's binding pocket and the chemical structure of the compound influence its potency and selectivity. [, ]
Q11: Are there any specific formulation strategies used to improve the stability, solubility, or bioavailability of this compound?
A11: While specific formulation strategies are not detailed in the provided research, the development of this compound as a potential therapeutic suggests efforts to optimize its delivery and bioavailability.
Q12: What in vitro models have been used to study the effects of this compound?
A12: Researchers have used various in vitro models, including cell lines expressing GIRK channels, hippocampal slices, and primary cultures of neurons, to investigate the electrophysiological effects of this compound on cellular excitability, synaptic transmission, and plasticity. [, , , ]
Q13: What are the key findings from in vivo studies using this compound?
A13: Animal studies have shown that systemic and intracranial administration of this compound can modulate a range of behaviors, including anxiety-related behaviors, sleep architecture, and memory consolidation. [, , , , ]
Q14: Has this compound been tested in clinical trials?
A14: There is no mention of completed clinical trials for this compound in the provided research.
Q15: What is known about the toxicological profile of this compound?
A15: While specific toxicological data is not presented in the provided research, studies indicate that this compound does not appear to induce sedation or addiction-related behaviors in mice, which are common side effects of some other drugs targeting similar pathways. [, ] Further research and preclinical safety assessments would be required to fully elucidate its toxicological profile.
Q16: Have any specific drug delivery strategies been explored for this compound?
A16: While the research does not explicitly mention specific drug delivery approaches for this compound, the successful intracranial administration suggests its ability to cross the blood-brain barrier, at least to some extent. []
Q17: What analytical techniques were used to characterize and study this compound?
A17: While specific details are not provided, the research implies the use of techniques such as electrophysiology (patch-clamp), behavioral assays (e.g., elevated plus maze, fear conditioning), immunohistochemistry, and molecular biology methods (e.g., western blotting, RT-qPCR) to investigate the effects and mechanisms of this compound. [, , , , ]
Q18: What research tools and resources have been instrumental in studying this compound?
A18: The research highlights the importance of tools such as electrophysiology equipment, animal models (specifically mice), viral vectors for gene delivery, and pharmacological agents for manipulating GIRK channel activity. [, , , ]
Q19: What is the significance of this compound in the field of GIRK channel research?
A19: this compound represents a significant advancement in GIRK channel pharmacology as the first potent and selective activator of these channels. Its discovery has provided a valuable tool for investigating the physiological and potential therapeutic roles of GIRK channels in various neurological and cardiovascular conditions. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。